molecular formula C10H17N3 B2831356 3-(cyclohexylmethyl)-1H-pyrazol-5-amine CAS No. 1028843-18-6

3-(cyclohexylmethyl)-1H-pyrazol-5-amine

Cat. No. B2831356
CAS RN: 1028843-18-6
M. Wt: 179.267
InChI Key: XNVIUFYBFOAEOH-UHFFFAOYSA-N
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Description

The compound “3-(cyclohexylmethyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The cyclohexylmethyl group attached to the pyrazole ring suggests that this compound may have properties similar to other cyclohexylmethyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a pyrazole ring attached to a cyclohexylmethyl group. The pyrazole ring is a 5-membered aromatic ring with two adjacent nitrogen atoms . The cyclohexylmethyl group is a cyclohexane ring attached to a methyl group . The exact 3D conformation would depend on the specific arrangement and stereochemistry of these groups .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions similar to other pyrazoles. This could include electrophilic substitution at the nitrogen atoms or the carbon atoms of the pyrazole ring . The cyclohexylmethyl group might also undergo reactions typical of cyclohexanes, such as oxidation or halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and stereochemistry. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

A novel four-component bicyclization strategy was developed for the synthesis of multicyclic pyrazolo[3,4-b]pyridines, demonstrating the versatility of pyrazole derivatives in synthesizing complex molecules. This approach allowed the stereoselective synthesis of polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines and unreported pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones, showcasing the potential of pyrazole derivatives in medicinal chemistry and material science (Xing-Jun Tu et al., 2014).

Chemical Properties and Biological Activities

Research on pyrazole derivatives, including 3-(cyclohexylmethyl)-1H-pyrazol-5-amine, has demonstrated their application in identifying antitumor, antifungal, and antibacterial pharmacophore sites. These studies provide insights into the biological activities of pyrazole derivatives and their potential as therapeutic agents. The synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds has been explored for their biological activities against breast cancer and microbes (A. Titi et al., 2020).

Methodological Advances in Pyrazole Synthesis

Developments in the synthesis of 1-aryl-1H-pyrazole-5-amines through microwave-assisted reactions highlight the efficiency of new synthetic methods. These methods utilize water as the solvent, demonstrating an environmentally friendly approach to synthesizing pyrazole derivatives. The applications of these molecules span across pesticides, anti-malarials, and chemotherapeutics, indicating their broad utility in scientific research (Jarvis Law et al., 2019).

Innovative Applications in Heterocyclic Chemistry

A study on the domino reaction of arylglyoxals with pyrazol-5-amines revealed a selective access to pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. This research underscores the significance of pyrazole derivatives in creating new types of heterocycles, contributing to advancements in organic synthesis and drug development (Bo Jiang et al., 2014).

Future Directions

The study and development of pyrazole derivatives is a vibrant field in medicinal chemistry, with many pyrazoles being investigated for their potential therapeutic effects . The compound “3-(cyclohexylmethyl)-1H-pyrazol-5-amine” could be of interest in this context, and future research might focus on elucidating its biological activity, optimizing its synthesis, and investigating its potential applications .

properties

IUPAC Name

5-(cyclohexylmethyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVIUFYBFOAEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclohexylmethyl)-1H-pyrazol-5-amine

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